E3 ligase Ligand-Linker Conjugates 8

概要

説明

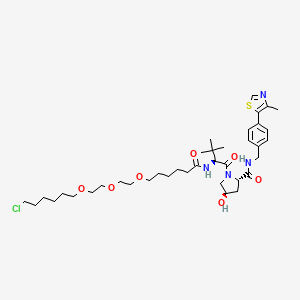

VH032-C6-PEG3-C4-Cl は、(S,R,S)-AHPC-C6-PEG3-C4-Cl としても知られており、E3 ユビキチンリガーゼの配位子と 20 原子長のリンカーの複合体です。この化合物は、(S,R,S)-AHPC ベースのフォン・ヒッペル・リンダウ (VHL) 配位子とアルキル/エーテルベースのリンカーを組み込んでいます。 これは、細胞ベースのアッセイで GFP-HaloTag7 の分解を誘導することができます .

準備方法

合成経路と反応条件

VH032-C6-PEG3-C4-Cl の合成には、E3 ユビキチンリガーゼの配位子を 20 原子長のリンカーと結合させることが含まれます。リンカーの連結部分はハロゲン基です。合成は通常、以下の手順で進みます。

VHL 配位子の形成: VHL 配位子は、(S,R,S)-AHPC 構造に基づいて合成されます。

リンカーの結合: VHL 配位子にアルキル/エーテルベースのリンカーが結合されます。

最終的な結合: 最後のステップでは、リンカーをハロゲン基に結合させて、VH032-C6-PEG3-C4-Cl を形成します

工業的生産方法

VH032-C6-PEG3-C4-Cl の工業的生産方法は、広く文書化されていません。

化学反応の分析

反応の種類

VH032-C6-PEG3-C4-Cl は、以下を含むさまざまな種類の化学反応を起こします。

置換反応: リンカーのハロゲン基は、置換反応に関与することができます。

結合反応: この化合物は、ボスチニブやダサチニブなどの強力なチロシンキナーゼ阻害剤 (TKI) などの他の分子と結合することができます

一般的な試薬と条件

VH032-C6-PEG3-C4-Cl を含む反応で使用される一般的な試薬と条件には、以下が含まれます。

溶媒: ジメチルスルホキシド (DMSO) とエタノールは、一般的に使用される溶媒です。

主な生成物

VH032-C6-PEG3-C4-Cl を含む反応から生成される主な生成物には、TKI などの他の分子との結合体などがあります。これらは、E3 ユビキチンリガーゼをハイジャックすることによって標的タンパク質の分解を仲介することができます .

科学研究への応用

VH032-C6-PEG3-C4-Cl は、以下を含むいくつかの科学研究への応用があります。

化学: プロテオリシス標的キメラ (PROTAC) の合成における構成要素として使用されます。

生物学: GFP-HaloTag7 などの特定のタンパク質の分解を誘導するために、細胞ベースのアッセイで使用されます。

医学: 特にがん研究において、標的タンパク質分解療法における可能性について調査されています。

科学的研究の応用

Applications in Cancer Therapy

E3 ligase Ligand-Linker Conjugates 8 has shown promise in various cancer therapies:

- Targeting Specific Oncogenes : By linking to potent tyrosine kinase inhibitors (TKIs) like bosutinib and dasatinib, these conjugates can mediate the degradation of c-ABL and BCR-ABL proteins, which are implicated in chronic myeloid leukemia .

- Therapeutic Development : Several PROTACs utilizing this conjugate have been developed and are undergoing preclinical evaluations for their efficacy against multiple cancer types .

Case Study 1: PROTACs Targeting BRD4

In recent studies, this compound was incorporated into PROTACs targeting the bromodomain-containing protein BRD4. These PROTACs exhibited enhanced degradation efficiency compared to traditional small molecules, demonstrating a potential therapeutic advantage in treating hematological malignancies .

Case Study 2: Targeting Estrogen Receptor Alpha

Another application involved the use of this compound in PROTACs aimed at estrogen receptor alpha (ERα). The study highlighted that while CRBN-based PROTACs showed limited degradation activity, modifications using this specific conjugate led to significant improvements in target protein degradation efficiency .

Comparative Data Table

| Application Area | Target Protein | Efficacy Observed | Notes |

|---|---|---|---|

| Cancer Therapy | BCR-ABL | High | Effective with TKIs |

| Hematological Malignancies | BRD4 | Enhanced | Compared to traditional methods |

| Hormone-Dependent Cancers | Estrogen Receptor Alpha | Significant Improvement | Modifications improved activity |

作用機序

VH032-C6-PEG3-C4-Cl は、ユビキチン-プロテアソーム系を介して標的タンパク質の分解を誘導することによって、その効果を発揮します。この化合物は、VHL E3 ユビキチンリガーゼに結合し、これがプロテアソームによって分解されるように標的タンパク質にタグ付けされます。このプロセスには、以下の手順が含まれます。

VHL 配位子への結合: VH032-C6-PEG3-C4-Cl は、VHL 配位子に結合します。

標的タンパク質のリクルート: この化合物は、標的タンパク質を VHL E3 ユビキチンリガーゼにリクルートします。

ユビキチン化: 標的タンパク質はユビキチン化され、分解されるようにマークされます。

プロテアソームによる分解: ユビキチン化されたタンパク質は、プロテアソームによって分解されます

類似の化合物との比較

類似の化合物

VH032-PEG5-C6-Cl: E3 ユビキチンリガーゼの配位子と 21 原子長のリンカーの別の複合体.

VH032-PEG6-C4-Cl: 6 単位の PEG リンカーを持つ類似の化合物.

独自性

VH032-C6-PEG3-C4-Cl は、(S,R,S)-AHPC ベースの VHL 配位子と 20 原子長のアルキル/エーテルベースのリンカーの特定の組み合わせにより、独自性があります。 この組み合わせにより、細胞ベースのアッセイで標的タンパク質を効率的に分解することができます .

類似化合物との比較

Similar Compounds

VH032-PEG5-C6-Cl: Another conjugate of ligands for E3 ubiquitin ligase with a 21-atom-length linker.

VH032-PEG6-C4-Cl: A similar compound with a 6-unit PEG linker.

Uniqueness

VH032-C6-PEG3-C4-Cl is unique due to its specific combination of the (S,R,S)-AHPC based VHL ligand and the 20-atom-length alkyl/ether-based linker. This combination allows for efficient degradation of target proteins in cell-based assays .

生物活性

E3 ligase ligand-linker conjugates, particularly E3 ligase Ligand-Linker Conjugates 8, play a pivotal role in the development of Proteolysis Targeting Chimeras (PROTACs). These compounds are designed to facilitate the ubiquitination and subsequent degradation of specific target proteins, thereby offering innovative therapeutic avenues for various diseases, including cancer. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Overview of E3 Ligases and PROTACs

E3 ubiquitin ligases are crucial components in the ubiquitin-proteasome system, responsible for the selective tagging of proteins for degradation. The human genome encodes over 600 E3 ligases, categorized into three main classes: RING, HECT, and RBR ligases. Among these, RING ligases are the most abundant and are primarily involved in the direct transfer of ubiquitin from E2 enzymes to substrate proteins . PROTACs leverage this mechanism by linking a ligand for an E3 ligase with a ligand for a target protein via a linker, facilitating the ubiquitination and degradation of the target protein.

This compound operates through a well-defined mechanism:

- Binding : The conjugate binds to the target protein and the E3 ligase simultaneously.

- Ubiquitination : This binding promotes the transfer of ubiquitin from the E3 ligase to the target protein.

- Degradation : The ubiquitinated protein is then recognized by the proteasome for degradation.

This dual-targeting approach allows for precise modulation of protein levels within cells, which is particularly beneficial in therapeutic contexts where overexpression or malfunctioning proteins contribute to disease pathology .

Efficacy in Targeting Cancer

Recent studies have demonstrated that this compound exhibits potent biological activity against various cancer types by targeting specific oncogenic proteins. For instance:

- Estrogen Receptor (ER) Degradation : A study highlighted that a PROTAC incorporating an E3 ligase ligand could induce significant degradation of ER, outperforming traditional selective ER modulators like Fulvestrant . The compound demonstrated subnanomolar activity with a DC50 value of 0.17 nM, indicating its high potency.

- BRD4 Targeting : Another research effort focused on BRD4 degradation using conjugates linked to VHL and CRBN ligands. These studies revealed that targeted degradation led to reduced cell proliferation in multiple cancer cell lines .

Comparative Biological Activity

The following table summarizes key findings related to the biological activity of this compound compared to other conjugates:

| Compound Name | Target Protein | Mechanism | DC50 (nM) | Cancer Type |

|---|---|---|---|---|

| E3 Ligase Ligand-Linker 8 | Estrogen Receptor | Ubiquitination & Degradation | 0.17 | Breast Cancer |

| VHL-based PROTAC | BRD4 | Ubiquitination | 0.25 | Various |

| CRBN-based PROTAC | ER | Ubiquitination | 0.30 | Breast Cancer |

Research Findings and Implications

Recent literature emphasizes that expanding the repertoire of E3 ligases used in PROTACs can mitigate on-target toxicities while enhancing therapeutic efficacy. The identification of novel E3 ligases that can be recruited by ligand-linker conjugates opens new avenues for targeted therapy . Notably, approximately 71% of identified E3 ligases are highly expressed in at least one cancer type, suggesting their potential utility in broad-spectrum cancer therapies .

特性

IUPAC Name |

(2S,4R)-1-[(2S)-2-[6-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]hexanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H59ClN4O7S/c1-28-34(51-27-41-28)30-15-13-29(14-16-30)25-40-36(46)32-24-31(44)26-43(32)37(47)35(38(2,3)4)42-33(45)12-8-7-11-19-49-21-23-50-22-20-48-18-10-6-5-9-17-39/h13-16,27,31-32,35,44H,5-12,17-26H2,1-4H3,(H,40,46)(H,42,45)/t31-,32+,35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLRLOIWXHCPWFF-MEEYNGGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCOCCOCCOCCCCCCCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCOCCOCCOCCCCCCCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H59ClN4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

751.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。